(S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzaldehyde and a suitable amine precursor.
Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with the amine precursor to form an intermediate imine.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as sodium methoxide, sodium hydride, and organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines, nitriles, or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Fluoro-2-methylphenyl)pentan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(4-Fluoro-2-methylphenyl)pentan-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.
1-(4-Fluorophenyl)pentan-1-amine: A similar compound lacking the methyl group on the phenyl ring.
Uniqueness
(S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine is unique due to its specific stereochemistry and the presence of both fluorine and methyl substituents on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H18FN |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
(1S)-1-(4-fluoro-2-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-3-4-5-12(14)11-7-6-10(13)8-9(11)2/h6-8,12H,3-5,14H2,1-2H3/t12-/m0/s1 |
InChI Key |
GJPGUFDBZCMEPJ-LBPRGKRZSA-N |
Isomeric SMILES |
CCCC[C@@H](C1=C(C=C(C=C1)F)C)N |
Canonical SMILES |
CCCCC(C1=C(C=C(C=C1)F)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.